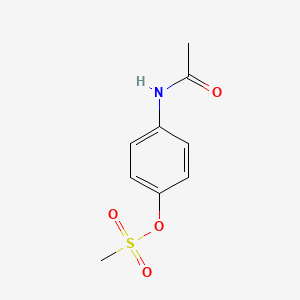

(4-Acetamidophenyl) methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

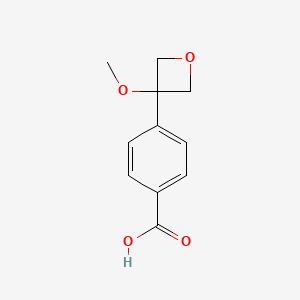

(4-Acetamidophenyl) methanesulfonate, also known as Acetamidophenyl Methanesulfonate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.31 g/mol. This compound is used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

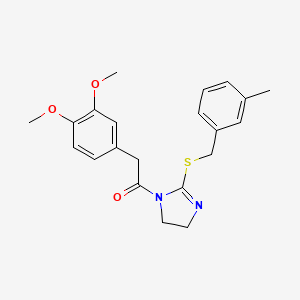

- AITF (4-Acetamidophenyl trifluoromethanesulfonate) is a crystalline and stable reagent that can activate carboxylic acids. Researchers have successfully used AITF as a coupling agent in peptide, amide, and ester synthesis under mild conditions, yielding excellent to outstanding yields. Notably, it has also been employed in peptide fragment condensation reactions .

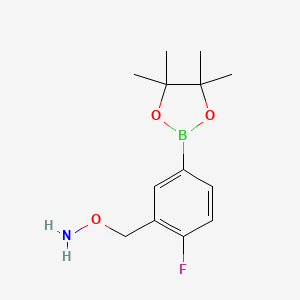

- The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming method. AITF, as a boron reagent, can participate in this coupling reaction. Its mild reaction conditions and compatibility with various functional groups make it valuable for constructing complex organic molecules .

Peptide Synthesis and Amide Formation

Boron Reagents in Suzuki–Miyaura Coupling

Mechanism of Action

Target of Action

Methanesulfonates are known to be biological alkylating agents . They undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of 4-Acetamidophenyl methanesulfonate involves interaction with its targets, leading to changes within the cell. As an alkylating agent, it is likely that 4-Acetamidophenyl methanesulfonate forms covalent bonds with its targets, altering their function

Biochemical Pathways

As an alkylating agent, it could potentially interfere with various biochemical pathways by modifying the function of key proteins or nucleic acids .

Pharmacokinetics

The physicochemical properties of a compound can provide some insight into its potential adme properties . For instance, the solubility of a compound in water can influence its absorption and distribution, while its molecular weight can impact its metabolism and excretion .

Result of Action

As an alkylating agent, it could potentially cause modifications to proteins or nucleic acids, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetamidophenyl methanesulfonate. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

(4-acetamidophenyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)14-15(2,12)13/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIAKHQKXGYHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)

![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)

![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)

![3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2545092.png)

![N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2545094.png)